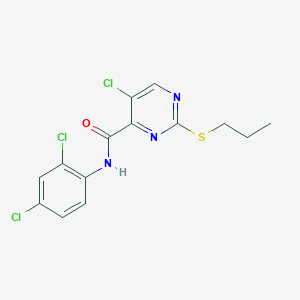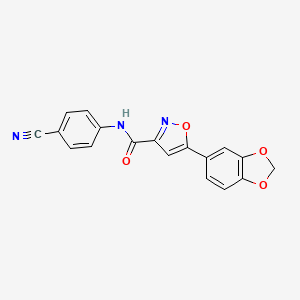![molecular formula C20H25N3O3S B4794492 N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4794492.png)
N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide
Übersicht
Beschreibung
N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide, also known as PSB-0739, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzylsulfonamide compounds and is a selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2R).
Wirkmechanismus
The mechanism of action of N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide involves the selective antagonism of S1P2R, which is a G protein-coupled receptor that is involved in various physiological processes such as cell migration, proliferation, and survival. The antagonism of S1P2R by N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide leads to the inhibition of downstream signaling pathways such as the RhoA/ROCK pathway, which is involved in cell migration and invasion, and the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide are mainly related to its antagonism of S1P2R. N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide has been shown to inhibit the migration and invasion of cancer cells by inhibiting the RhoA/ROCK pathway. N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models of breast cancer, lung cancer, and melanoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide in lab experiments is its selectivity for S1P2R, which allows for the specific targeting of downstream signaling pathways. N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide also has good pharmacokinetic properties and can be administered orally or intravenously. However, one of the limitations of using N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide in lab experiments is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide. One direction is to further investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and neurodegenerative diseases. Another direction is to develop more potent and selective S1P2R antagonists based on the structure of N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide. Finally, the development of N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide as a therapeutic agent for clinical use will require further preclinical and clinical studies to evaluate its safety and efficacy.
Wissenschaftliche Forschungsanwendungen
N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The selective antagonism of S1P2R by N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide has been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide has also been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in preclinical models of breast cancer, lung cancer, and melanoma.
Eigenschaften
IUPAC Name |
N-[4-[(4-piperidin-1-ylphenyl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16(24)22-18-7-11-20(12-8-18)27(25,26)21-15-17-5-9-19(10-6-17)23-13-3-2-4-14-23/h5-12,21H,2-4,13-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBFNQIABOQXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(piperidin-1-yl)benzyl]sulfamoyl}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide](/img/structure/B4794409.png)
![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B4794414.png)
![3-({[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4794421.png)

![2-(2-fluorophenyl)-4-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4794427.png)


![4-[(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4794464.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4794471.png)
![N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4794477.png)

![N-(3-acetylphenyl)-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4794495.png)
![4-[(4-fluorophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4794497.png)
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4794500.png)